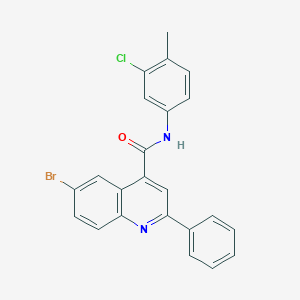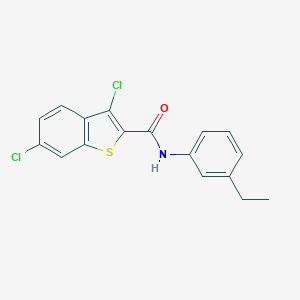
1-(Phenoxyacetyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenoxyacetyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a complex organic compound that features a phenoxy group, a piperazine ring, and a trimethoxybenzyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenoxyacetyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1-(Phenoxyacetyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and
Propiedades
Fórmula molecular |
C22H28N2O5 |
|---|---|
Peso molecular |
400.5g/mol |
Nombre IUPAC |
2-phenoxy-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-19-14-21(28-3)20(27-2)13-17(19)15-23-9-11-24(12-10-23)22(25)16-29-18-7-5-4-6-8-18/h4-8,13-14H,9-12,15-16H2,1-3H3 |
Clave InChI |
QPJBJRGTDMVDMD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B444723.png)



![2-[(2,3-Dimethylcyclohexyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B444732.png)
![methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B444736.png)
![Propyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(2-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B444737.png)
![(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B444738.png)
![2-{2,4-dibromo-6-[(diphenylphosphoryl)methyl]phenoxy}ethanol](/img/structure/B444739.png)
![2-[5-BROMO-3-{2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL}-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIMIDINYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE](/img/structure/B444743.png)

![Methyl 4-(4-isopropylphenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B444745.png)
![(2Z)-N-acetyl-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444746.png)
![6-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B444748.png)
